![molecular formula C24H22BrNO B14310656 4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide CAS No. 112168-69-1](/img/structure/B14310656.png)
4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide is a complex organic compound that features a bromine atom, a fluorene moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide typically involves multiple steps. One common approach starts with the bromination of 9H-fluorene to obtain 4-bromo-9H-fluorene. This intermediate is then reacted with 2-methylpropylamine to form the corresponding amine derivative. Finally, the amine is coupled with 4-bromobenzoyl chloride under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The fluorene moiety can be oxidized or reduced under specific conditions.
Coupling Reactions: The benzamide group can participate in coupling reactions to form more complex structures
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can oxidize the fluorene moiety.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce fluorenone derivatives .
Scientific Research Applications
4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide has several applications in scientific research:
Organic Electronics: Used as an intermediate in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the creation of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide involves its interaction with specific molecular targets. The bromine atom and the fluorene moiety play crucial roles in its binding affinity and reactivity. The compound can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-9H-fluoren-9-one
- 4-Bromo-9H-fluorene
- 2-Bromo-9-fluorenone
Uniqueness
Compared to similar compounds, 4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide stands out due to its unique combination of a bromine atom, a fluorene moiety, and a benzamide group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic electronics and medicinal chemistry .
Properties
CAS No. |
112168-69-1 |
|---|---|
Molecular Formula |
C24H22BrNO |
Molecular Weight |
420.3 g/mol |
IUPAC Name |
4-bromo-N-[2-(9H-fluoren-9-yl)-2-methylpropyl]benzamide |
InChI |
InChI=1S/C24H22BrNO/c1-24(2,15-26-23(27)16-11-13-17(25)14-12-16)22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-14,22H,15H2,1-2H3,(H,26,27) |
InChI Key |
NVOWRMBKJVYNPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=C(C=C1)Br)C2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


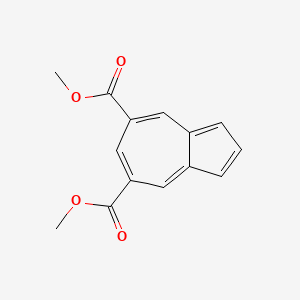



![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B14310595.png)
![Methyl 12-[(methanesulfonyl)oxy]dodecanoate](/img/structure/B14310597.png)
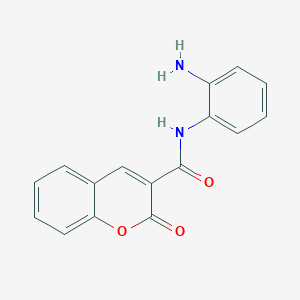
![2-[(Dodec-11-en-1-yl)oxy]oxane](/img/structure/B14310609.png)
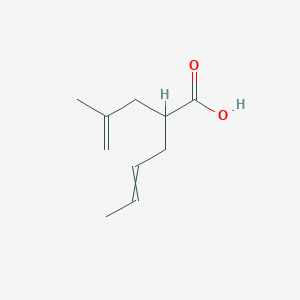
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;nitric acid](/img/structure/B14310621.png)
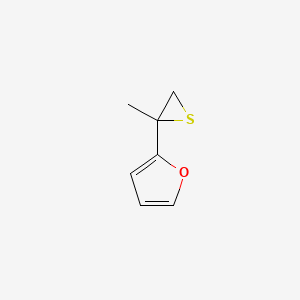
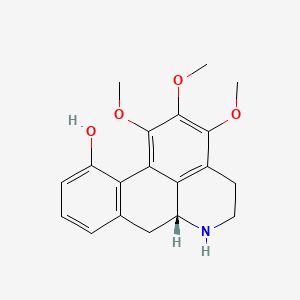
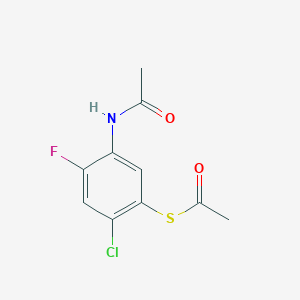
![1,1'-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene)](/img/structure/B14310644.png)
